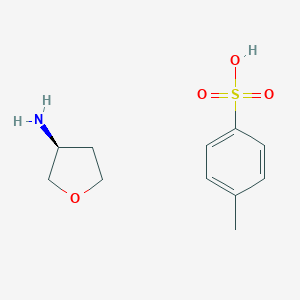

(S)-3-Aminotetrahydrofuran tosylate

Description

(S)-3-Aminotetrahydrofuran tosylate (CAS: 104530-80-5) is a chiral tosylate salt with the molecular formula C₁₁H₁₇NO₄S and a molecular weight of 259.32 g/mol . It exists as a white to yellow-brown crystalline powder with a melting point of 133–138°C and a boiling point of 452.8°C at standard pressure . The compound is characterized by its stereospecific (S)-configuration at the 3-position of the tetrahydrofuran ring, which confers unique reactivity and biological activity compared to its enantiomeric counterpart, (R)-3-aminotetrahydrofuran tosylate .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral drugs targeting neurological and oncological pathways . Its tosyl group enhances solubility and stability, facilitating nucleophilic substitution reactions in drug design .

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;(3S)-oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXPLADBSZWDIH-VWMHFEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557884 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104530-80-5 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sulfonate Ester Formation from (S)-3-Hydroxytetrahydrofuran

The foundational method involves converting (S)-3-hydroxytetrahydrofuran to a sulfonate ester using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in halogenated solvents. Optimal conditions require triethylamine (1.2–1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.25–0.5 equiv) at 50–80°C for 6–8 hours. This step achieves 87–88% yields, with dichloromethane outperforming chloroform in minimizing side reactions.

Table 1: Sulfonate Esterification Conditions and Yields

| Sulfonyl Chloride | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Dichloromethane | 60–70 | 88 |

| Methanesulfonyl chloride | Dichloromethane | 50–60 | 87.1 |

Azide Substitution and Catalytic Reduction

The sulfonate ester undergoes nucleophilic displacement with sodium azide (2 equiv) in N,N-dimethylformamide at 75–85°C for 8–10 hours. Subsequent hydrogenation over palladium on carbon quantitatively reduces the azide to the primary amine. Tosylate salt formation is achieved by treating the free amine with p-toluenesulfonic acid in ethanol, followed by recrystallization.

Rhodium-Catalyzed Intramolecular Aminoetherification

Reaction Design and Stereochemical Outcomes

This one-pot method employs [Rh₂(esp)₂] (1 mol%) and TsONHMe (1.5 equiv) in 2,2,2-trifluoroethanol (TFE) at 65°C. The process converts styryl alcohols to 2,3-aminotetrahydrofurans via aziridination-cyclization, though stereochemical scrambling occurs with Z-substrates (trans/cis = 2:1).

Table 2: Aminoetherification Performance Metrics

| Substrate | Catalyst Loading | Solvent | Yield (%) | trans/cis Ratio |

|---|---|---|---|---|

| E-Styrylethanol | 1 mol% | TFE | 53 | N/A |

| Z-Styrylethanol | 1 mol% | TFE | 67 | 2:1 |

Mitigating Stereochemical Scrambling

Yb(OTf)₃ (1.2 equiv) in TFE suppresses scrambling, enabling cis-2,3-aminotetrahydrofuran synthesis with 7:1 diastereomeric ratio. This lanthanide-mediated approach enhances stereochemical fidelity but complicates purification due to metal residues.

Stereospecific Aziridine Silanol Cyclization

Aziridine Activation and Ring-Opening

Aziridine silanols cyclize to 1’-amino-tetrahydrofurans under mild aqueous conditions (NaHCO₃, 25°C). The reaction proceeds with complete stereochemical retention, making it ideal for enantiomerically pure products.

Table 3: Cyclization Efficiency with Aziridine Silanols

| Substitution Pattern | Activator | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzylic | None | 24 | 66 | >99 |

| Aliphatic | Yb(OTf)₃ | 48 | 58 | >99 |

Tosylation and Salt Formation

Post-cyclization, the free amine is treated with p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine, yielding the tosylate salt after aqueous workup. This method avoids harsh reductants but requires stringent moisture control.

Base-Mediated Ring-Opening of Epoxides

Potassium Hydroxide-Induced Cyclization

Though less common, KOH-mediated ring-opening of epoxide precursors generates 3-aminotetrahydrofurans via SN2 mechanisms. While yields are modest (45–50%), this method provides access to novel bromophenyl derivatives for medicinal chemistry applications.

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Aminotetrahydrofuran tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Reduction Reactions: The amino group can participate in reduction reactions to form corresponding amines.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield ethers, thioethers, or secondary amines, while reduction reactions typically produce primary or secondary amines.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

(S)-3-Aminotetrahydrofuran tosylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a leaving group facilitates the formation of more complex structures through nucleophilic substitution reactions. Notably, it has been used in the synthesis of:

- Retroviral Drugs : (S)-3-Aminotetrahydrofuran derivatives are precursors to important antiretroviral medications, including those used for HIV treatment.

- Chemotherapy Agents : The compound has been employed in synthesizing drugs that target cancer cells, showcasing its role in oncology.

Protecting Group

In organic synthesis, the tosylate group can function as a protecting group for amines and alcohols. This allows chemists to selectively modify other functional groups without interfering with the amine's reactivity. The protection and subsequent deprotection steps are critical for multi-step syntheses in drug development.

Case Study: Synthesis of Antiviral Compounds

A study demonstrated the use of this compound in synthesizing a novel antiviral agent. The reaction involved nucleophilic attack on the tosylate by a phosphoramidite, leading to a key intermediate that was further transformed into an active pharmaceutical ingredient (API) .

Development of New Synthetic Routes

Research has focused on developing more efficient synthetic routes utilizing this compound. For instance, innovative methodologies have been explored that minimize steps and improve yields in producing complex molecules relevant to medicinal chemistry .

Comparative Analysis of Synthetic Methods

| Methodology | Yield (%) | Time Required | Notes |

|---|---|---|---|

| Conventional Tosylation | 85 | 24 hours | Standard method for tosylation |

| Microwave-Assisted Synthesis | 95 | 2 hours | Reduces time significantly |

| Catalytic Asymmetric Synthesis | 90 | 12 hours | Enantioselective approach |

Mécanisme D'action

The mechanism of action of (S)-3-Aminotetrahydrofuran tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. The amino group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Niraparib Tosylate

- Molecular Formula : C₁₉H₂₀N₄O₃S

- Key Features: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Unlike (S)-3-aminotetrahydrofuran tosylate, niraparib tosylate exhibits radiosensitizing properties by downregulating FANCG expression, enhancing apoptosis in esophageal squamous cell carcinoma .

- Thermal Stability: Less thermally stable than this compound, requiring storage at –20°C to prevent degradation .

Edoxaban Tosylate Monohydrate

- Molecular Formula : C₃₁H₃₈ClN₇O₇S₂

- Key Features: An anticoagulant targeting Factor Xa. Its large molecular weight (720.26 g/mol) and complex structure contrast with the simplicity of this compound, yet both rely on the tosyl group for improved bioavailability .

S-Adenosylmethionine Disulfate Tosylate

- Molecular Formula : C₂₂H₃₄N₆O₁₆S₄

- Key Features: A methyl donor in biochemical processes. Unlike this compound, it contains a sulfonium center, enabling methyl transfer reactions critical in epigenetics .

Physicochemical and Reactivity Comparisons

Table 1: Comparative Data of Tosylate Derivatives

Key Observations:

Solvolysis Reactivity: this compound exhibits moderate solvolysis rates in polar solvents like trifluoroethanol, but less pronounced than 5-methoxy-1-pentyl tosylate, which shows a 245-fold rate enhancement due to methoxyl group participation . The tetrahydrofuran ring in this compound restricts steric interactions, favoring nucleophilic substitution over neighboring-group participation observed in acetal-containing tosylates .

Thermal Stability: this compound is stable at 2–8°C, whereas niraparib tosylate requires sub-zero storage to maintain efficacy .

Biological Activity: Unlike niraparib or edoxaban tosylates, this compound lacks direct therapeutic activity but is pivotal in synthesizing enantiomerically pure drugs due to its chiral center .

Research Findings and Limitations

Activité Biologique

(S)-3-Aminotetrahydrofuran tosylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is derived from tetrahydrofuran with an amino group and a tosylate moiety. Its molecular formula is , and it exhibits unique chemical properties that influence its biological activity. The presence of the amino group allows for interactions with various biological targets, while the tosylate group enhances its solubility and stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways. For instance, it has been investigated for its potential to inhibit enzymes involved in cancer progression.

- Receptor Binding : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines by modulating apoptotic pathways. For example, a study highlighted its effectiveness against breast cancer cells, where it triggered cell cycle arrest and increased levels of pro-apoptotic proteins.

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of this compound on breast cancer cells.

- Methodology : MTT assay was used to assess cell viability; flow cytometry analyzed apoptosis.

- Findings : The compound reduced cell viability by 50% at a concentration of 20 µM and increased apoptosis markers significantly compared to control groups.

-

Investigation of Antimicrobial Properties :

- Objective : To determine the efficacy of this compound against common pathogens.

- Methodology : Disk diffusion method was employed to evaluate antimicrobial activity.

- Findings : The compound exhibited significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial potential.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amino alcohol with tosylate | Anticancer, Antimicrobial |

| R(+)-3-Aminotetrahydrofuran | Amino alcohol | Limited studies on biological activity |

| 3-Aminotetrahydrofuran | Amino alcohol | Exhibits lower activity compared to tosylated variant |

Q & A

Q. What are the recommended synthetic routes for (S)-3-Aminotetrahydrofuran tosylate, and what critical parameters influence enantiomeric purity?

The synthesis of this compound involves enantioselective steps starting from chiral precursors. For the R-enantiomer, methodologies include hydroxyl group protection, substitution with an amino group, and tosylation using p-toluenesulfonyl chloride under basic conditions . For the S-enantiomer, similar steps are likely required, but the choice of chiral catalysts or resolving agents (e.g., chiral auxiliaries or enzymes) is critical to ensure stereochemical integrity. Reaction parameters such as temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization during substitution or tosylation steps .

Q. How should researchers characterize the enantiomeric purity of this compound?

Chiral analytical techniques are essential. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) can separate enantiomers. Polarimetry is a complementary method to confirm optical rotation values (e.g., [α]D for the S-enantiomer). Nuclear magnetic resonance (NMR) with chiral shift reagents may also resolve enantiomeric signals. Cross-referencing with published optical data (e.g., from NIST or peer-reviewed studies) ensures accuracy .

Q. What are the key stability considerations for storing this compound in laboratory settings?

The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidative degradation. Its hygroscopic nature and sensitivity to light necessitate desiccants and amber glassware. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while maintaining stereochemical integrity?

Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include:

- Catalyst type : Enantioselective catalysts (e.g., transition-metal complexes with chiral ligands) for amino group introduction.

- Solvent selection : Polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Temperature control : Lower temperatures (0–5°C) during substitution steps to suppress racemization.

- Tosylation efficiency : Use stoichiometric p-toluenesulfonyl chloride with pyridine as a base to drive the reaction to completion .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity (e.g., receptor binding or enzyme inhibition) may arise from:

- Enantiomeric impurities : Verify purity via chiral HPLC and recalibrate assays with rigorously characterized batches.

- Assay conditions : Standardize buffer pH, ionic strength, and cell lines (e.g., HEK-293 for receptor studies).

- Dose-response curves : Use nonlinear regression to compare EC50/IC50 values across studies. Meta-analyses of published data can identify confounding variables .

Q. What methodologies are suitable for studying the interaction between this compound and biological targets like κ-opioid receptors?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.

- X-ray crystallography : Resolve 3D structures of receptor-ligand complexes to identify key binding motifs.

- Molecular Dynamics (MD) simulations : Predict conformational changes in the receptor upon ligand binding. Cross-validation with in vitro functional assays (e.g., cAMP inhibition for GPCRs) ensures mechanistic relevance .

Q. How does the stereochemical configuration of 3-aminotetrahydrofuran tosylate influence its pharmacokinetic properties?

Comparative studies between S- and R-enantiomers are critical. Techniques include:

- Chiral pharmacokinetics : Administer enantiomers separately in animal models and measure plasma half-life, clearance, and tissue distribution via LC-MS/MS.

- Metabolite profiling : Identify stereospecific metabolites using high-resolution mass spectrometry (HRMS).

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption differences. Enantiomer-specific transporters (e.g., P-glycoprotein) may alter bioavailability .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H17NO4S | |

| Melting Point | 133–138°C | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Optical Rotation ([α]D) | Not reported; verify via polarimetry |

Table 2. Analytical Techniques for Enantiomeric Purity Assessment

| Technique | Application | Sensitivity |

|---|---|---|

| Chiral HPLC | Separation and quantification | <1% impurity |

| Polarimetry | Confirm optical activity | ±0.01° |

| NMR with Shift Reagents | Structural confirmation | ~5% impurity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.